3-Hydroxy Tolperisone-d10 (maleate)
Description
3-Hydroxy Tolperisone-d10 (maleate) is a deuterated derivative of Tolperisone, a centrally acting skeletal muscle relaxant used to treat spastic paralysis and muscular dystonia . Its molecular formula is C₂₀H₂₇NO₆, with a molecular weight of 377.43 g/mol . The deuteration (d10) occurs at ten hydrogen positions, primarily within the piperidine ring, enhancing its utility in pharmacokinetic studies and metabolic tracing due to deuterium's distinct mass . The maleate salt improves solubility and stability, making it suitable for pharmaceutical research . Its purity exceeds 95%, validated via HPLC and mass spectrometry .
Properties
Molecular Formula |
C20H27NO6 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(3-hydroxy-4-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D2,4D2,5D2,8D2,9D2; |
InChI Key |
LBIPWJFYYZEVQC-UTVKXZGFSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC(=C(C=C2)C)O)([2H])[2H])([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the production involves standard techniques used in the synthesis of deuterium-labeled compounds, such as catalytic exchange reactions and the use of deuterated solvents .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Tolperisone-d10 (maleate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxy Tolperisone-d10 (maleate) is used extensively in scientific research, particularly in the following areas:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in studies involving metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of tolperisone derivatives.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
The mechanism of action of 3-Hydroxy Tolperisone-d10 (maleate) is similar to that of tolperisone. It acts as a centrally acting muscle relaxant by blocking sodium and calcium channels. This inhibition reduces the excitability of neurons, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Tolperisone-d10 Hydrochloride
- Structure : Shares the same deuterated piperidine core as 3-Hydroxy Tolperisone-d10 but lacks the hydroxyl group and uses a hydrochloride counterion instead of maleate.
- Molecular Formula: C₁₆H₁₄D₁₀ClNO .
- Applications : Primarily employed as an internal standard in chromatography due to its isotopic purity (>95% deuterium enrichment) .
- Key Differences :
Hydroxymethyl Tolperisone-d10 Hydrochloride
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate
- Structure : Contains a carboxylic acid (-COOH) group at position 4 and deuterium at ten positions.
- Molecular Formula: C₁₆H₂₂ClNO₃ (deuterated piperidine) .
- Key Differences :
Comparative Data Table
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